N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2,5-dimethylphenyl ring. The compound’s synthesis likely follows established routes for triazole-acetamide derivatives, such as 1,3-dipolar cycloaddition or thiol-alkyne coupling, as seen in analogous systems .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-17-11-12-18(2)24(13-17)29-25(33)16-35-27-31-30-26(22-15-28-23-10-5-4-9-21(22)23)32(27)19-7-6-8-20(14-19)34-3/h4-15,28H,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWZHGEHIGNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound’s structure comprises three modular components:
- 1,2,4-Triazole core substituted at positions 4 and 5 with 3-methoxyphenyl and indol-3-yl groups.
- Sulfanyl bridge at position 3 of the triazole.
- N-(2,5-Dimethylphenyl)acetamide moiety linked via the sulfanyl group.
Retrosynthetic disconnection suggests two primary pathways:
- Path A : Late-stage introduction of the acetamide via thiol-alkylation of a preformed triazole-thiol intermediate.
- Path B : Early incorporation of the sulfanylacetamide group during triazole cyclization.
Comparative studies of analogous compounds indicate Path A offers superior regiocontrol and scalability.
Synthesis of the 1,2,4-Triazole Core
Formation of 4-(3-Methoxyphenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-Triazole-3-Thiol
The triazole scaffold is synthesized via a two-step sequence:
Step 1: Condensation of Acyl Hydrazide with Isothiocyanate
3-Methoxyphenyl isothiocyanate (1.2 equiv) reacts with indole-3-carbohydrazide in ethanol under reflux (12 h), forming a thiosemicarbazide intermediate.
Step 2: Base-Catalyzed Cyclization
The intermediate undergoes cyclization in the presence of aqueous NaOH (2 M, 80°C, 6 h) to yield the triazole-thiol. Potassium carbonate in DMF (as in) may alternatively enhance reaction efficiency (yield: 68–72%).
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (2 M) | H₂O | 80 | 6 | 68 |
| K₂CO₃ | DMF | 100 | 4 | 72 |
| Et₃N | EtOH | 70 | 8 | 61 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (gradient elution: 30% → 50% ethyl acetate in hexane). Fractions containing the target compound are combined and evaporated, yielding a white crystalline solid (purity >95% by HPLC).
Yield Optimization and Scalability
Pilot-Scale Synthesis
A 10-g scale reaction under optimized conditions (DMF, K₂CO₃, 60°C) achieves a consistent yield of 70–73%. Recrystallization from ethanol/water (3:1) improves purity to 98%.
Critical Impurities and Mitigation
- Unreacted Chloroacetamide : Removed via aqueous wash (5% NaHCO₃).
- Di-alkylated Byproduct : Controlled by maintaining stoichiometric excess of triazole-thiol.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole and triazole rings allow it to bind to proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating redox reactions within cells, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
- Electron-Withdrawing vs. This difference may influence pharmacokinetics and target binding.
- Amino vs.
- Indole vs. Naphthalene Systems : The 1H-indol-3-yl group in the target compound offers a planar aromatic system with hydrogen-bonding capability, whereas the naphthalen-1-yloxy group in provides bulkier hydrophobic interactions.
Structural Validation and Crystallographic Analysis
The structural integrity of such compounds is often validated via X-ray crystallography. Programs like SHELX and validation protocols ensure accurate determination of bond lengths, angles, and stereochemistry. For instance, the dihedral angles between the triazole and aryl groups in the target compound would be critical for understanding its conformational stability compared to or .
Implications for Drug Development
Biological Activity
N-(2,5-dimethylphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse sources and studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions beginning with the formation of an indole derivative. The synthetic pathway includes:
- Formation of Indole Derivative : The starting material is 2-(1H-indol-3-yl)acetic acid, which undergoes esterification followed by hydrazide formation and cyclization to yield the indole compound.
- Reaction with Acetamide : The indole derivative is then reacted with 2-bromoacetyl bromide in a basic medium to generate the target acetamide derivative.
- Final Product Formation : The final compound is obtained through a reaction involving a sulfanyl group linked to a triazole structure.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Antibacterial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria using standard dilution methods. Results indicated that it possesses a notable inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been evaluated through various assays. In vitro studies using cancer cell lines revealed that it effectively inhibits cell proliferation. The mechanism of action appears to involve apoptosis induction in cancer cells, likely mediated by interactions with specific molecular targets within the cell .
A detailed structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and triazole moieties significantly influence the biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against certain cancer cell lines .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published by Sabahat et al., various derivatives of sulfanyl acetamides were synthesized and screened for antibacterial activity. The results showed that compounds with similar structural features to this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of indole-linked triazoles. The study highlighted that compounds like this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured?
The synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclization of thiosemicarbazides under reflux with appropriate solvents (e.g., ethanol or DMF) .
- Sulfanyl-acetamide coupling : Thiol-ether bond formation via nucleophilic substitution, requiring controlled pH and temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity. Analytical techniques like HPLC or TLC monitor intermediate purity .
Q. Which spectroscopic methods validate the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., indole NH at δ 10-12 ppm, triazole protons at δ 7-8 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]+ ion) .
- IR Spectroscopy : Identification of amide C=O (~1650 cm) and sulfanyl S-C (~600 cm) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalysts : Use of zeolites or pyridine in cyclization steps reduces side reactions .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., diazotization) prevent decomposition .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Dose-response analysis : Compare IC values under standardized assays (e.g., enzyme inhibition using fluorescence-based protocols) .
- Structural analogs : Evaluate substituent effects (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) on target binding using SAR studies .
- Meta-analysis : Cross-reference datasets from independent studies to identify outliers or assay-specific biases .
Q. What role does computational docking play in elucidating its mechanism?
- Target identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2 or kinases, guided by indole-triazole pharmacophores .
- Binding mode validation : Compare docking poses with X-ray crystallography data (if available) to refine force field parameters .
Q. What challenges arise in X-ray crystallography for this compound?
- Crystal growth : Poor solubility in common solvents necessitates vapor diffusion techniques (e.g., sitting-drop method) .
- Data refinement : Use SHELXL for high-resolution data (e.g., resolving disorder in methoxyphenyl groups) .
- Validation : Apply RIGID checks in PLATON to confirm geometric restraints and avoid overfitting .
Q. How do substituents influence bioactivity?
- Electron-donating groups (e.g., 3-methoxy): Enhance π-π stacking with hydrophobic enzyme pockets, increasing inhibition potency .
- Steric effects : Bulky substituents (e.g., 2,5-dimethylphenyl) may reduce binding to shallow active sites but improve metabolic stability .
Q. What strategies enable selective derivatization of the triazole ring?
- Protection/deprotection : Use Boc groups for amide NH during sulfanyl coupling .
- Microwave-assisted synthesis : Accelerate regioselective substitutions (e.g., indole C-3 position) with reduced side products .
Q. How stable is the compound under varying storage conditions?
- pH stability : Degrades rapidly in acidic conditions (pH < 3) due to amide hydrolysis; stable in neutral buffers .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety .
Q. How to validate the compound’s structure using orthogonal methods?
- Cross-validate NMR with LC-MS : Confirm molecular weight and fragmentation patterns .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .
- X-ray vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
